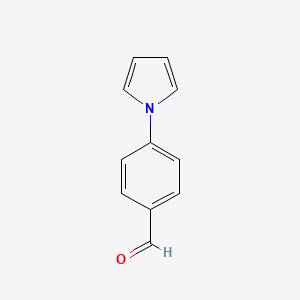

4-(1H-Pyrrol-1-yl)benzaldehyde

Descripción

Significance within Organic and Medicinal Chemistry

4-(1H-Pyrrol-1-yl)benzaldehyde is a pivotal intermediate in the synthesis of a variety of organic compounds. guidechem.com Its aldehyde group can readily participate in numerous chemical reactions, such as condensations, oxidations, and the formation of imines, while the N-substituted pyrrole (B145914) ring is a common feature in many biologically active molecules. wisdomlib.orgresearchgate.net The pyrrole scaffold itself is a core component of many natural and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. researchgate.net

The utility of this compound lies in its capacity to serve as a foundational structure for developing new therapeutic agents. guidechem.comatlantis-press.com Researchers in medicinal chemistry utilize this compound to design and synthesize derivatives with enhanced biological activity and improved selectivity. For instance, it is a precursor for creating novel inhibitors of enzymes like carbonic anhydrase and for developing agents that target specific signaling pathways involved in diseases such as cancer. nih.gov The structural combination of the pyrrole and benzaldehyde (B42025) moieties provides a unique electronic and steric profile that can be fine-tuned to interact with specific biological targets. mdpi.combiosynce.com

Historical Context of Pyrrole and Benzaldehyde Chemistry

The parent structures of this compound, pyrrole and benzaldehyde, each have a rich history that underpins modern organic chemistry.

Benzaldehyde (C₆H₅CHO) , the simplest aromatic aldehyde, was first isolated from bitter almonds in 1803 by the French pharmacist Martrès. wikipedia.orgcollegedunia.comtechvina.vn Its synthesis was later achieved in 1832 by German chemists Friedrich Wöhler and Justus von Liebig. wikipedia.org These early investigations into benzaldehyde were foundational for the development of the structural theory of organic chemistry. collegedunia.combritannica.com Industrially, it is produced through methods like the chlorination and oxidation of toluene. wikipedia.orgbritannica.com

Pyrrole (C₄H₄NH) is a five-membered aromatic heterocycle. biosynce.comwikipedia.org The name "pyrrole" was coined in the 19th century, and its chemical structure was established in 1870. pageplace.de Initial interest in pyrrole chemistry was significantly driven by the discovery that the pyrrole ring is a fundamental component of vital natural products like haemin (in blood) and chlorophyll (B73375) (in plants). pageplace.de Despite its importance, research into pyrrole and its simple derivatives was relatively slow until the mid-20th century, partly due to difficulties in handling and identifying these compounds. pageplace.de The development of synthetic methods like the Knorr, Paal-Knorr, and Hantzsch syntheses has since facilitated the creation of a vast number of substituted pyrroles for various applications. biosynce.comwikipedia.org

Overview of Current Research Landscape

Current research on this compound and its derivatives is vibrant and primarily focused on medicinal chemistry and the development of novel therapeutic agents. Scientists are actively exploring its potential in several key areas:

Anticancer Agents: A significant area of investigation involves the synthesis of pyrrole derivatives as anticancer agents. For example, compounds derived from a similar benzohydrazide (B10538) scaffold have been shown to inhibit tumor growth by inducing apoptosis (programmed cell death). Research has also focused on creating dual-targeting inhibitors. One study reported a novel pyrrole derivative that acts as an inhibitor of both human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway, showing potent activity against multidrug-resistant cancer cells. nih.gov

Antitubercular and Antibacterial Agents: The pyrrole nucleus is a recognized pharmacophore for antimicrobial activity. researchgate.net Researchers have synthesized and tested new 4-pyrrol-1-yl benzoic acid hydrazide analogs, which have demonstrated potential as antitubercular agents against Mycobacterium tuberculosis. researchgate.net The general class of nitrogen-containing heterocycles, including pyrroles, is crucial in the development of new antibacterial drugs to combat rising antibiotic resistance. researchgate.net

Antiviral Research: The versatility of this chemical scaffold is also being applied to virology. In the search for treatments for the Zika virus (ZIKV), a public health threat, various chemical scaffolds are being explored. While not a direct derivative, related isoxazole-based small molecules containing a pyrrole ring have been identified and optimized as potential ZIKV inhibitors. nih.gov This highlights the broader interest in pyrrole-containing structures for antiviral drug discovery.

The ongoing research underscores the importance of this compound as a starting material for generating diverse molecular libraries to screen for a wide range of biological activities.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 23351-05-5 | nih.govsigmaaldrich.com |

| Molecular Formula | C₁₁H₉NO | nih.govuni.lu |

| Molecular Weight | 171.19 g/mol | nih.gov |

| Appearance | Yellow Crystalline Solid | guidechem.com |

| Boiling Point | 306.7 ± 25.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| IUPAC Name | 4-pyrrol-1-ylbenzaldehyde | nih.gov |

Table 2: Examples of Biologically Active Derivatives from Pyrrole-Based Scaffolds

| Compound Class | Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| Pyrrole-benzenesulfonamide derivatives | Anticancer (Carbonic Anhydrase & Wnt/β-catenin inhibitor) | A novel derivative showed potent inhibition of hCA XII and suppressed the Wnt/β-catenin signaling pathway, exhibiting strong activity against multidrug-resistant cancer cells. | nih.gov |

| 4-pyrrol-1-yl benzoic acid hydrazide analogs | Antitubercular | Synthesized compounds displayed promising anti-mycobacterial action against M. tuberculosis strain H37Rv. | researchgate.net |

| Benzohydrazide derivatives | Anticancer | A series of derivatives demonstrated significant cytotoxicity against human cancer cell lines by inducing apoptosis through the mitochondrial pathway. | |

| Cinnamic-pyrrole hybrids | Anti-inflammatory | A synthesized hybrid molecule showed moderate anti-lipid peroxidation activity and good inhibition of the lipoxygenase (LOX) enzyme. | mdpi.com |

Mentioned Chemical Compounds

Structure

3D Structure

Propiedades

IUPAC Name |

4-pyrrol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNADOXDGZJTBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344680 | |

| Record name | 4-(1H-Pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23351-05-5 | |

| Record name | 4-(1H-Pyrrol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1h Pyrrol 1 Yl Benzaldehyde

Established Synthetic Routes

Traditional methods for the synthesis of 4-(1H-Pyrrol-1-yl)benzaldehyde have relied on a variety of well-established organic reactions. These routes often involve the formation of the pyrrole (B145914) ring or the modification of a pre-existing benzene (B151609) ring.

Condensation Reactions

Condensation reactions are a cornerstone of organic synthesis and are frequently employed for the formation of carbon-nitrogen bonds, which are essential in the synthesis of this compound.

One of the most prominent methods is the Ullmann condensation . This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine. adichemistry.com In the context of synthesizing this compound, this would involve the reaction of pyrrole with a 4-halobenzaldehyde, such as 4-bromobenzaldehyde. The reaction is generally carried out at high temperatures in a polar solvent and in the presence of a copper catalyst and a base. adichemistry.comnih.gov

Another relevant condensation reaction is the Paal-Knorr pyrrole synthesis . This method involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole. wikipedia.orgacs.org To synthesize this compound using this approach, one would need to react a suitable 1,4-dicarbonyl precursor with 4-aminobenzaldehyde (B1209532). The reaction is typically conducted under neutral to weakly acidic conditions. acs.org

The Clauson-Kaas pyrrole synthesis offers another pathway, reacting a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. nih.govoup.comtandfonline.com For the target molecule, 4-aminobenzaldehyde would be the amine component. This method has seen various modifications, including the use of different catalysts and reaction conditions to improve yields and accommodate a wider range of substrates. nih.govoup.comgoogle.com

| Condensation Reaction | Reactants | Key Conditions |

| Ullmann Condensation | Pyrrole and a 4-halobenzaldehyde | Copper catalyst, base, high temperature |

| Paal-Knorr Synthesis | A 1,4-dicarbonyl compound and 4-aminobenzaldehyde | Neutral to weakly acidic conditions |

| Clauson-Kaas Synthesis | 2,5-Dialkoxytetrahydrofuran and 4-aminobenzaldehyde | Acid catalyst |

Epoxidation-Cyclization Strategies

Currently, there is no established literature detailing the synthesis of this compound through epoxidation-cyclization strategies.

Use of Precursors like 4-(1H-pyrrol-1-yl)-acetophenone

A common synthetic strategy involves the modification of a functional group on a pre-formed pyrrole-substituted aromatic ring. The oxidation of 4-(1H-pyrrol-1-yl)acetophenone presents a plausible route to this compound. The methyl ketone group of the acetophenone (B1666503) can be oxidized to an aldehyde.

One established method for such a transformation is the use of selenium dioxide (SeO₂) . The oxidation of acetophenones to their corresponding glyoxals using SeO₂ is a known reaction. adichemistry.comoup.comgoogle.com Under controlled conditions, it is possible to achieve the selective oxidation of the methyl group to an aldehyde. The reaction is typically carried out by heating the acetophenone with selenium dioxide in a suitable solvent. google.com

Another approach is the Étard reaction , which involves the direct oxidation of an aromatic methyl group to an aldehyde using chromyl chloride. wikipedia.org While this is more commonly applied to methyl groups, modifications of this reaction can be adapted for the oxidation of the acetyl group.

| Oxidation Method | Precursor | Oxidizing Agent | General Conditions |

| Selenium Dioxide Oxidation | 4-(1H-pyrrol-1-yl)acetophenone | Selenium Dioxide (SeO₂) | Heating in a suitable solvent |

| Étard Reaction | 4-(1H-pyrrol-1-yl)acetophenone | Chromyl Chloride (CrO₂Cl₂) | Inert solvent, followed by hydrolysis |

Synthesis from Ethyl 4-pyrrol-1-ylbenzoate

The reduction of an ester to an aldehyde is a well-established transformation in organic synthesis and provides a direct route to this compound from its corresponding ethyl ester, ethyl 4-pyrrol-1-ylbenzoate.

A common and effective reagent for this partial reduction is Diisobutylaluminium hydride (DIBAL-H) . This reducing agent is known to reduce esters to aldehydes at low temperatures, preventing further reduction to the alcohol. The reaction is typically carried out in a non-polar solvent, and the resulting aldehyde is obtained after a hydrolysis workup. guidechem.com

| Reduction Method | Precursor | Reducing Agent | Key Conditions |

| Partial Reduction | Ethyl 4-pyrrol-1-ylbenzoate | Diisobutylaluminium hydride (DIBAL-H) | Low temperature, non-polar solvent, followed by hydrolysis |

Emerging Synthetic Approaches

In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods. Photocatalysis, in particular, has emerged as a powerful tool in organic synthesis.

Photocatalytic Synthesis utilizing Nanocomposites

An innovative approach to the synthesis of this compound involves the use of photocatalysis with nanocomposites. This method offers a greener alternative to traditional synthetic routes, often proceeding under milder conditions.

A notable example is the use of a selenium-infused Eosin-B (Sein-E-B) nanocomposite photocatalyst . Current time information in Bangalore, IN. This novel photocatalyst has been shown to facilitate the C-N bond formation between pyrrole and aryl halides under visible light. The reaction demonstrates the potential of using solar energy for chemical transformations, aligning with the principles of green chemistry. The Sein-E-B nanocomposite exhibits a low energy band gap, allowing it to be activated by visible light to promote the desired chemical reaction. Current time information in Bangalore, IN.

| Photocatalytic Method | Reactants | Catalyst | Energy Source |

| C-N Bond Formation | Pyrrole and a 4-halobenzaldehyde | Sein-E-B nanocomposite | Visible light |

Microwave-Assisted Synthesis

The application of microwave irradiation in organic synthesis has become a cornerstone for rapid and efficient chemical transformations, particularly in the creation of heterocyclic compounds like pyrroles. researchgate.netscienceopen.comajrconline.org Microwave-assisted synthesis is noted for its ability to dramatically reduce reaction times, often from hours to mere minutes, while simultaneously increasing product yields and simplifying work-up procedures. researchgate.netpensoft.net

The primary route for synthesizing N-substituted pyrroles, including this compound, is the Paal-Knorr condensation. researchgate.netpensoft.net This reaction typically involves the condensation of a 1,4-dicarbonyl compound (such as 2,5-dimethoxytetrahydrofuran, which serves as a precursor) with a primary amine, in this case, 4-aminobenzaldehyde. pensoft.netmdpi.com

Under microwave irradiation, the reaction mixture can be heated rapidly and uniformly, which accelerates the rate of reaction. ajrconline.org This method is considered more environmentally benign compared to conventional heating methods. pensoft.net For instance, the synthesis of various N-substituted pyrroles from 2,5-hexanedione (B30556) and a primary amine has been successfully achieved with significantly reduced reaction times using microwave irradiation. pensoft.net The process often involves heating the reactants in a suitable solvent, or in some cases under solvent-free conditions, in a microwave reactor for a short duration. pensoft.netpensoft.net This approach not only provides the benefits of speed and efficiency but also aligns with the principles of green chemistry by reducing energy consumption. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical step to maximize the efficiency and yield of a synthesis. For the synthesis of pyrrole derivatives, several factors including the choice of catalyst, solvent, and temperature are systematically adjusted. beilstein-journals.orgsemanticscholar.org Machine learning and high-throughput experimentation are modern approaches used to accelerate the optimization process, though traditional "one factor at a time" (OFAT) methods are also common. beilstein-journals.org

Key parameters that are typically optimized for pyrrole synthesis include:

Catalyst: The choice of catalyst can significantly influence the reaction rate and yield. In some Paal-Knorr syntheses of pyrroles under microwave irradiation, organocatalysts such as salicylic (B10762653) acid have been shown to be highly effective, achieving high conversion rates in seconds under solvent-free conditions. pensoft.net Other studies have explored various catalysts, finding that the optimal type and concentration can lead to substantial improvements in product yield. researchgate.net

Temperature: Reaction temperature is a crucial variable. Studies on related multicomponent reactions for synthesizing polysubstituted pyrroles have shown that systematically increasing the temperature can increase the product yield up to an optimal point. For example, in one synthesis, the maximum yield of 95% was achieved at 80°C. researchgate.net

Solvent: The solvent can play a significant role. While many modern procedures aim for solvent-free conditions to enhance their green credentials, pensoft.netresearchgate.net in other cases, the choice of solvent is critical. The use of greener solvents like water, ethanol (B145695), or deep eutectic solvents is increasingly favored. numberanalytics.comresearchgate.net

Reaction Time: Microwave-assisted methods are renowned for drastically cutting down reaction times. Optimization often involves finding the minimum time required to achieve maximum yield, which is frequently in the range of a few minutes. pensoft.netnih.gov

The following table illustrates typical optimization parameters for a generic Paal-Knorr type reaction, based on findings from related syntheses.

| Entry | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | None | 100 | 15 | Low |

| 2 | Acetic Acid | 120 | 10 | Moderate |

| 3 | Salicylic Acid | 80 | 5 | High (e.g., 92%) pensoft.net |

| 4 | Mn(NO₃)₂·4H₂O | 130 | 10 | Good (e.g., 83%) pensoft.net |

Green Chemistry Principles in Synthesis

The synthesis of this compound and related N-heterocycles is increasingly guided by the twelve principles of green chemistry, which aim to make chemical processes more sustainable and environmentally friendly. numberanalytics.comnumberanalytics.com

Key green chemistry principles applied in this context include:

Prevention of Waste: Designing synthetic routes that minimize the generation of waste is a primary goal. numberanalytics.com Efficient, high-yield reactions like microwave-assisted syntheses contribute directly to this principle.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. numberanalytics.com Catalytic reactions are particularly valuable in this regard as they are often more selective and require only small amounts of the catalyst.

Use of Safer Solvents and Auxiliaries: A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. numberanalytics.com The development of solvent-free reaction conditions, as seen in some microwave-assisted Paal-Knorr reactions, is a significant achievement in this area. pensoft.net When solvents are necessary, the use of benign alternatives like water or ethanol is preferred. numberanalytics.comresearchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can often be recycled and reused, reducing waste. acs.org The use of organocatalysts, nanocatalysts, or mineral-based catalysts like montmorillonite (B579905) K-10 in heterocycle synthesis exemplifies this principle. pensoft.net

The move towards greener synthetic protocols for N-heterocycles is a crucial step in reducing the environmental footprint of pharmaceutical and chemical manufacturing. nih.gov

Chemical Reactivity and Derivatization of 4 1h Pyrrol 1 Yl Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group in 4-(1H-Pyrrol-1-yl)benzaldehyde is a primary site for nucleophilic addition and condensation reactions. These reactions are fundamental to the synthesis of a diverse array of derivatives.

Schiff Base Formation

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. gsconlinepress.com This condensation reaction, which typically occurs under acid or base catalysis, involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. gsconlinepress.comnih.govijacskros.com The resulting Schiff bases are characterized by the presence of a carbon-nitrogen double bond (azomethine group). gsconlinepress.com These compounds are valuable intermediates in organic synthesis and have been investigated for various applications. gsconlinepress.comijacskros.com

For instance, Schiff bases derived from 4-(1H-pyrrol-1-yl)benzoic acid hydrazide have been synthesized and evaluated for their potential biological activities. researchgate.net The general mechanism for Schiff base formation involves the initial formation of a carbinolamine intermediate, which then undergoes dehydration to yield the imine. nih.govijacskros.com

Table 1: Examples of Schiff Base Formation Reactions

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| This compound | Primary Amine | Schiff Base (Imine) | gsconlinepress.com |

| 4-(1H-Pyrrol-1-yl)benzoic acid hydrazide | Various Aldehydes | Schiff Base Derivatives | researchgate.net |

Condensation Reactions with Hydrazine (B178648) Derivatives

This compound readily undergoes condensation reactions with hydrazine and its derivatives to form hydrazones. nih.govjmchemsci.com These reactions are analogous to Schiff base formation, with the nucleophilic nitrogen of the hydrazine derivative attacking the electrophilic aldehyde carbon.

A notable example is the reaction of this compound with hydrazine hydrate (B1144303), which can be a step in the synthesis of more complex heterocyclic systems. researchgate.net Similarly, reactions with substituted hydrazines, such as 2-(1H-pyrrol-1-yl)acetohydrazide, have been reported to yield N'-benzylidene-2-(1H-pyrrol-1-yl)acetohydrazide. jmchemsci.com These hydrazone derivatives serve as versatile intermediates for the synthesis of various biologically relevant molecules. nih.govresearchgate.net

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base. organicreactions.orgresearchgate.net this compound can participate in Knoevenagel condensations, reacting with compounds containing an activated methylene group, such as malononitrile (B47326) or ethyl cyanoacetate. asianpubs.orgfrontiersin.org

These reactions lead to the formation of α,β-unsaturated products. For example, the condensation of this compound with an active methylene compound can yield derivatives that are precursors to various heterocyclic compounds. jocpr.com The use of eco-friendly methods, such as ultrasonic irradiation, has been shown to improve the efficiency of these reactions. nih.gov

Table 2: Examples of Knoevenagel Condensation Reactions

| Aldehyde | Active Methylene Compound | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| This compound | Malononitrile | Base (e.g., piperidine, diisopropylethylamine) | α,β-Unsaturated nitrile | jocpr.com |

| Benzaldehyde (B42025) | Malononitrile | Brønsted-acidic ionic liquids | 2-Benzylidenemalononitrile | asianpubs.org |

| 4-(Piperidin-1-yl)benzaldehyde | Cyanoacetohydrazide | Piperidine | Arylidene derivative | nih.gov |

Reactions Involving the Pyrrole (B145914) Moiety

The pyrrole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution on Pyrrole Ring

The pyrrole ring can undergo electrophilic aromatic substitution reactions. The electron-donating nature of the nitrogen atom activates the ring towards electrophiles. While specific examples of electrophilic substitution directly on the pyrrole ring of this compound are not extensively detailed in the provided context, the general reactivity of pyrrole suggests that reactions such as nitration, halogenation, and acylation could occur, primarily at the 2- and 5-positions of the pyrrole ring. mdpi.comresearchgate.net

N-Substitution Reactions of the Pyrrole Nitrogen

While the primary focus of this article is on the reactivity of the parent compound, it is worth noting that the pyrrole nitrogen can be a site for substitution reactions. N-substituted pyrroles can be synthesized through various methods, often involving the reaction of a primary amine with a 1,4-dicarbonyl compound or through other synthetic routes. rsc.org For instance, N-substituted pyrroles can be prepared under mild conditions in good yields. rsc.org These N-substituted derivatives can then be further functionalized.

Reactions Involving Both Moieties or the Linker

The strategic positioning of the pyrrole and formyl groups on the benzene (B151609) ring in this compound allows for a variety of chemical transformations that engage both reactive centers, either simultaneously or sequentially. These reactions are pivotal in constructing intricate molecular architectures with potential applications in medicinal chemistry and materials science.

Cyclization Reactions to Form Heterocyclic Systems

The inherent reactivity of the aldehyde and the electron-rich pyrrole ring in this compound makes it a valuable precursor for the synthesis of fused and complex heterocyclic systems. These reactions often proceed through intramolecular cyclization, where a new ring is formed by the interaction of the two functional groups.

One notable example is the synthesis of pyrrolo[1,2-a]indol-9-ones, also known as fluorazones. While direct cyclization of this compound can be challenging due to the sensitivity of the pyrrole moiety under harsh acidic conditions, derivatives of 2-(pyrrol-1-yl)benzoic acid, which can be prepared from the corresponding aldehyde, are key intermediates. acs.org These derivatives can undergo intramolecular cyclodehydration to yield the desired tricyclic system. acs.org The process often requires activation of the carboxylic acid, for instance, by conversion to an acid chloride, to facilitate the ring closure. acs.org

Furthermore, multicomponent reactions offer an efficient route to diverse heterocyclic structures. For instance, the Kabachnik-Fields reaction, which involves an aldehyde, an amine, and a phosphonate, can be utilized with this compound. The resulting adducts can then undergo further cyclization reactions, catalyzed by various Lewis acids, to produce a range of phosphorylated heterocycles, including 1H-pyrrol-2-ylphosphonates. beilstein-journals.orgnih.gov The choice of catalyst can direct the cyclization pathway, leading to either 5-exo-dig or 6-endo-dig closures. beilstein-journals.orgnih.gov

The table below summarizes some of the heterocyclic systems synthesized from this compound and its derivatives.

| Starting Material Derivative | Reagents and Conditions | Resulting Heterocyclic System |

| 2-(Pyrrol-1-yl)benzoic acid | PCl5, strong Lewis acid | Pyrrolo[1,2-a]indol-9-one (Fluorazone) acs.org |

| This compound | Amines, Phosphonates (Kabachnik-Fields reaction), then Lewis Acid | Phosphorylated heterocycles (e.g., 1H-pyrrol-2-ylphosphonates) beilstein-journals.orgnih.gov |

| This compound | Hydrazine hydrate | Pyrazoline derivatives ekb.eg |

| This compound | Hydroxylamine (B1172632) hydrochloride | Isoxazole derivatives ekb.eg |

Formation of Chalcone (B49325) Derivatives

Chalcones, characterized by the α,β-unsaturated ketone core, are significant precursors for various heterocyclic compounds and exhibit a wide range of biological activities. ekb.egnih.gov The aldehyde group of this compound readily participates in Claisen-Schmidt condensation reactions with acetophenones to yield the corresponding chalcone derivatives. nih.govnih.govacs.orgjapsonline.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.govacs.orgjapsonline.com

The general scheme for the synthesis of chalcones from this compound is as follows:

This compound + Substituted Acetophenone (B1666503) → 1-(Substituted phenyl)-3-(4-(1H-pyrrol-1-yl)phenyl)prop-2-en-1-one (Chalcone)

The resulting chalcones, containing the 4-(1H-pyrrol-1-yl)phenyl moiety, are valuable intermediates for the synthesis of other heterocyclic systems. For example, reaction with hydrazine hydrate can lead to the formation of pyrazolines, while reaction with hydroxylamine hydrochloride can yield isoxazoles. ekb.eg Furthermore, these chalcones can be cyclized with reagents like p-toluenesulfonylmethyl isocyanide (TosMIC) to form substituted pyrroles. nih.gov

The following table presents examples of chalcone derivatives synthesized from this compound.

| Acetophenone Derivative | Base/Solvent | Resulting Chalcone Derivative |

| Acetophenone | NaOH/Ethanol (B145695) | 1-Phenyl-3-(4-(1H-pyrrol-1-yl)phenyl)prop-2-en-1-one nih.gov |

| 3,4,5-Trimethoxyacetophenone | NaOH/Ethanol | 1-(3,4,5-Trimethoxyphenyl)-3-(4-(1H-pyrrol-1-yl)phenyl)prop-2-en-1-one nih.gov |

| Various substituted acetophenones | aq. KOH | Corresponding substituted chalcones japsonline.com |

Functionalization Strategies for Advanced Derivatives

The development of advanced derivatives of this compound often involves strategies that modify either the pyrrole or the benzaldehyde moiety, or introduce new functional groups to the core structure. These modifications are aimed at fine-tuning the electronic and steric properties of the molecule for specific applications.

One key strategy involves the derivatization of the aldehyde group. For instance, the aldehyde can be converted to a hydrazide by reaction with hydrazine hydrate. researchgate.net This hydrazide can then serve as a versatile intermediate for the synthesis of various heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.net

Another approach is the functionalization of the pyrrole ring itself. While the pyrrole ring is generally susceptible to electrophilic substitution, these reactions must be carefully controlled to avoid polymerization. acs.org Metal-catalyzed cross-coupling reactions provide a powerful tool for introducing a wide range of substituents onto the pyrrole ring.

Furthermore, the linker between the two moieties can be targeted for modification. For example, the synthesis of phenol (B47542) derivatives can be achieved through benzannulation reactions of acyclic precursors, which could be conceptually derived from the core structure of this compound. researchgate.net

Advanced functionalization can also be achieved through multicomponent reactions that build upon the initial framework of this compound. These strategies allow for the rapid generation of molecular diversity and the construction of complex molecules in a single step. beilstein-journals.orgnih.gov

The table below outlines some functionalization strategies for creating advanced derivatives.

| Functionalization Target | Reaction Type | Reagents | Resulting Derivative Class |

| Aldehyde Group | Hydrazinolysis | Hydrazine hydrate | 4-(1H-Pyrrol-1-yl)benzohydrazide researchgate.net |

| Aldehyde Group | Wittig Reaction | Phosphonium ylides | Alkenyl derivatives |

| Pyrrole Ring | Electrophilic Substitution | Various electrophiles | Substituted pyrrole derivatives acs.org |

| Core Structure | Multicomponent Reactions | Various reactants | Complex heterocyclic systems beilstein-journals.orgnih.gov |

Applications of 4 1h Pyrrol 1 Yl Benzaldehyde and Its Derivatives in Medicinal Chemistry

Antimicrobial Agents

Derivatives of 4-(1H-Pyrrol-1-yl)benzaldehyde have shown significant promise as antimicrobial agents, with studies highlighting their effectiveness against a range of bacteria and fungi, including the resilient Mycobacterium tuberculosis.

Antitubercular Activity

The search for new and effective treatments for tuberculosis (TB) is a global health priority. Derivatives of this compound have been a focal point of this research, exhibiting notable activity against Mycobacterium tuberculosis.

A number of studies have reported the in vitro antitubercular activity of this compound derivatives against the H37Rv strain of Mycobacterium tuberculosis. For instance, a series of pyrrole-containing biheterocyclic derivatives, specifically pyrazoline derivatives synthesized from chalcone (B49325) precursors, exhibited significant antitubercular activity. nih.govopenmedicinalchemistryjournal.comconnectjournals.com One of the most potent compounds in a series of pyrazolyl pyrrole (B145914) derivatives, compound 5n, demonstrated a minimum inhibitory concentration (MIC) value of 1.6 µg/ml. connectjournals.com Other derivatives in the same series also showed promising activity, with MIC values of 3.125 µg/ml and 6.25 µg/ml. connectjournals.com

Similarly, pyrrolyl oxadiazole derivatives have been synthesized and evaluated, showing antitubercular activity with MIC values ranging from 3.12 µg/ml to 50 µg/ml when compared against standard drugs like Pyrazinamide and Streptomycin. nih.govijpbs.com Another study on 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derived oxadiazole, triazole, and pyrrole ring systems also reported potent antitubercular activity against the M. tuberculosis H37Rv strain, with MIC values in the range of 2.97 to 3.10 µM. researchgate.net The compound 1-{[1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]methyl}-4-methylpiperazine, known as BM212, was found to be active against M. tuberculosis H37Rv with a MIC of 1.5 µg/ml. nih.gov

Antitubercular Activity of this compound Derivatives against M. tuberculosis H37Rv

| Compound/Derivative Series | Reported MIC Value (µg/mL) | Reference |

|---|---|---|

| Pyrazolyl pyrrole derivative (5n) | 1.6 | connectjournals.com |

| Pyrazolyl pyrrole derivatives (5b, 5c, 5d, 5h) | 3.125 | connectjournals.com |

| Pyrrolyl pyrazoline carbaldehyde (4i) | 3.125 | openmedicinalchemistryjournal.com |

| Pyrrolyl oxadiazole derivatives | 3.12 - 50 | nih.govijpbs.com |

| 4-pyrrol-1-yl benzoic acid hydrazide analogs | 16 | researchgate.net |

| BM212 | 1.5 | nih.gov |

The antitubercular effect of some this compound derivatives has been attributed to the inhibition of key enzymes in Mycobacterium tuberculosis. One of the primary targets identified is the MmpL3 protein, a crucial transporter involved in the biosynthesis of the mycobacterial cell wall. nih.gov The compound BM212, a 1,5-diarylpyrrole derivative, has been shown to target MmpL3. nih.gov

Furthermore, research has pointed to the inhibition of enoyl-acyl carrier protein reductase (InhA) as a mechanism of action. nih.gov InhA is a vital enzyme in the fatty acid synthesis (FAS-II) pathway of M. tuberculosis, which is essential for the production of mycolic acids, a major component of the mycobacterial cell wall. nih.govresearchgate.net Certain pyrrolyl pyrazoline carbaldehydes have been designed as inhibitors of InhA. openmedicinalchemistryjournal.com Molecular docking studies have suggested that these compounds can bind to the active site of InhA. nih.gov Another enzyme, anthranilate phosphoribosyltransferase (AnPRT), which is involved in tryptophan biosynthesis, has also been identified as a potential target for developing new treatments against tuberculosis. wgtn.ac.nz

Antibacterial Activity

Beyond their antitubercular effects, derivatives of this compound have demonstrated broader antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net A study on new pyrrolyl oxadiazole derivatives reported MIC values ranging from 0.8 to 25 µg/ml against various bacterial strains, which were comparable to standard drugs like Ciprofloxacin and Norfloxacin. ijpbs.com Another series of 4-pyrrol-1-yl benzoic acid hydrazide analogs showed good antibacterial activity, with some compounds exhibiting a MIC of 0.31 mg/mL against Gram-positive bacteria. researchgate.net Specifically, 2-propyl-N′-(pyridine-3-ylmethylene) quinoline-4-carbohydrazide (B1304848) demonstrated notable antibacterial efficacy with MIC values ranging from 0.39 ± 0.02 to 1.56 ± 0.02 µg/mL. arabjchem.org

Antibacterial Activity of this compound Derivatives

| Compound/Derivative Series | Bacterial Strain(s) | Reported MIC Value (µg/mL) | Reference |

|---|---|---|---|

| Pyrrolyl oxadiazole derivatives | Various Gram-positive and Gram-negative | 0.8 - 25 | ijpbs.com |

| 4-pyrrol-1-yl benzoic acid hydrazide analogs | Gram-positive bacteria | 310 | researchgate.net |

| 2-Propyl-N′-(pyridine-3-ylmethylene) quinoline-4-carbohydrazide | Various | 0.39 - 1.56 | arabjchem.org |

| O-acyloximes of 4-formylpyrroles | Proteus species | 7.8 - 62.5 | scispace.com |

Antifungal Activity

The antifungal potential of this compound derivatives has also been explored. A series of 4-pyrrol-1-yl benzoic acid hydrazide analogs showed good in vitro antifungal activity against Candida albicans, with a reported MIC value of 0.31 mg/mL for some of the tested compounds. researchgate.net Other studies have also confirmed the antifungal properties of various pyrrole derivatives against pathogenic fungi. mdpi.comnih.gov For instance, certain baicalein-core derivatives have demonstrated potent antifungal effects, particularly when used in combination with fluconazole (B54011) against resistant Candida albicans strains, with MIC80 values as low as 0.125 μg/mL. nih.gov

Antifungal Activity of this compound Derivatives

| Compound/Derivative Series | Fungal Strain(s) | Reported MIC Value (µg/mL) | Reference |

|---|---|---|---|

| 4-pyrrol-1-yl benzoic acid hydrazide analogs | Candida albicans | 310 | researchgate.net |

| Baicalein-core derivatives (in combination with fluconazole) | Fluconazole-resistant Candida albicans | 0.125 (MIC80) | nih.gov |

Anticancer Research

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. Various studies have demonstrated the cytotoxic effects of these compounds against several human cancer cell lines.

Research on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives revealed their anticancer activity against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. One of the most potent compounds in this series, bearing an 8-quinolinyl moiety, exhibited IC50 values of 3, 5, and 7 µM against HCT-116, MCF-7, and HeLa cells, respectively. Furthermore, this compound was found to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.

Another study focused on 3-aroyl-1-arylpyrrole (ARAP) derivatives as inhibitors of tubulin polymerization, a key process in cell division. nih.gov Several of these compounds showed potent inhibition of cancer cell growth. For example, derivatives with a methyl group on the 1-phenyl ring displayed IC50 values as low as 29 nM against MCF-7 cells. nih.gov These findings highlight the potential of this compound derivatives as a scaffold for the development of new anticancer drugs.

Anticancer Activity of this compound Derivatives

| Derivative Series | Cancer Cell Line | Reported IC50 Value (µM) | Reference |

|---|---|---|---|

| N-(8-quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide | HCT-116 | 3 | |

| MCF-7 | 5 | ||

| HeLa | 7 | ||

| 3-Aroyl-1-arylpyrrole (ARAP) derivatives | MCF-7 | 0.029 - 0.050 | nih.gov |

Cytotoxic Activity against Specific Cancer Cell Lines (e.g., A549, MCF-7, HepG2)

Derivatives of this compound have shown significant cytotoxic effects against various human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast carcinoma), and HepG2 (liver carcinoma). psecommunity.orgresearchgate.netjksus.org

In one study, nineteen pyrrolyl benzohydrazide (B10538) derivatives were synthesized and evaluated for their anticancer potential. researchgate.net Among these, two compounds, C8 (N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide) and C18 (N′-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide), were identified as the most potent. psecommunity.orgresearchgate.net These compounds were tested against A549, MCF-7, and HepG2 cell lines, with doxorubicin (B1662922) used as a positive control. psecommunity.orgresearchgate.net

The results indicated that compound C8 was more potent than C18 against the tested cell lines, with lower IC50 values. psecommunity.orgresearchgate.net Notably, both compounds were more active against the A549 lung cancer cell line compared to MCF-7 and HepG2 cells. psecommunity.org Further analysis of compound C8 on A549 cells revealed a significant cell cycle arrest at the G2/M phase and a substantial increase in apoptotic cells. psecommunity.orgresearchgate.net

Table 1: Cytotoxicity (IC50 in µM) of Selected this compound Derivatives

| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) |

| C8 | Lower than C18 | Less active than A549 | Less active than A549 |

| C18 | Higher than C8 | Less active than A549 | Less active than A549 |

| Doxorubicin (Control) | - | - | - |

Data sourced from studies on pyrrolyl benzohydrazide derivatives. psecommunity.orgresearchgate.net

Other research has also highlighted the potential of this compound derivatives as anticancer agents. For instance, a series of 3-substituted-4-(4-methylthio phenyl)-1H-pyrrole derivatives demonstrated antiproliferative activity against various cancer cell lines. nih.gov Similarly, new series of 1H-pyrrole and related heterocyclic compounds have shown potent cytotoxic activities against cancer cell lines like HCT116, MCF-7, and Hep3B. nih.gov

Tubulin Polymerization Inhibition

Several derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer drugs. nih.govarabjchem.org Tubulin is a crucial protein involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can disrupt the cell cycle and lead to apoptosis in cancer cells.

A study on 3-aroyl-1-arylpyrrole (ARAP) derivatives, which incorporate the this compound scaffold, revealed their ability to inhibit tubulin polymerization with IC50 values in the low micromolar range. nih.gov These compounds were found to bind to the colchicine (B1669291) site on β-tubulin. nih.gov For example, compound 28 in this series was the most potent tubulin assembly inhibitor with an IC50 of 0.86 μM. nih.gov

Another series of novel 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile analogues also demonstrated potent inhibition of microtubule assembly, with one compound exhibiting activity comparable to the well-known tubulin inhibitor, combretastatin (B1194345) A-4 (CA-4). nih.gov Research on 3,4-diarylpyrrole analogues has also identified compounds that are more active than CA-4 in inhibiting tubulin polymerization. unife.it

Molecular Docking Studies in Anticancer Drug Design

Molecular docking studies have been instrumental in understanding the mechanism of action and in the rational design of new anticancer agents based on the this compound scaffold. psecommunity.orgresearchgate.netnih.gov These computational studies help to predict the binding affinity and interaction of the designed compounds with their biological targets, such as specific enzymes or receptors involved in cancer progression.

In a study involving pyrrolyl benzohydrazide derivatives, molecular docking was used to screen nineteen compounds against the cancer target PLK1. psecommunity.orgresearchgate.net The two most potent derivatives, C8 and C18, were further analyzed using molecular dynamics simulations, which confirmed the stability of the C8–PLK1 protein complex. psecommunity.orgresearchgate.net

Similarly, molecular docking studies of new fused 1H-pyrrole, pyrrolo[3,2-d]pyrimidines, and pyrrolo[3,2-e] nih.govCurrent time information in Bangalore, IN.diazepine derivatives were performed to evaluate their potential as EGFR and CDK2 inhibitors. nih.gov The results of these in silico studies have been crucial in guiding the synthesis and biological evaluation of these compounds, reinforcing the promising anticancer efficacy of derivatives based on the 1H-pyrrole scaffold. nih.gov Molecular docking has also been employed to study the binding of this compound analogues to the colchicine binding site of tubulin, providing a basis for the structure-guided design of novel inhibitors. nih.gov

Anti-inflammatory and Antioxidant Properties

Derivatives of this compound have demonstrated notable anti-inflammatory and antioxidant activities. researchgate.net The pyrrole nucleus is a key pharmacophore that contributes to these properties.

Chalcones, which can be synthesized from this compound, are a class of compounds known for their wide range of pharmacological activities, including anti-inflammatory and antioxidant effects. japsonline.comajpsonline.com The presence of the reactive α,β-unsaturated carbonyl system in chalcones is believed to be responsible for their biological actions. ajpsonline.com

Research on various pyrrole derivatives has confirmed their potential as anti-inflammatory and antioxidant agents. researchgate.net These properties are significant as chronic inflammation and oxidative stress are implicated in the pathogenesis of various diseases, including cancer.

Other Biological Activities (e.g., Antidiabetic, Antimalarial, Antiviral, Antiprotozoal)

The versatile scaffold of this compound has been utilized to develop compounds with a broad spectrum of other biological activities. Pyrrole derivatives have been investigated for their potential as antidiabetic, antimalarial, antiviral, and antiprotozoal agents. researchgate.net

The inherent biological activity of the pyrrole ring, combined with the ability to introduce various substituents, allows for the fine-tuning of the pharmacological profile of these compounds. For instance, different chalcone derivatives synthesized from substituted benzaldehydes have shown promising antimalarial and antileishmanial activities. japsonline.com Furthermore, pyrrole-based compounds have been explored for their potential in treating a range of infectious diseases. researchgate.net

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for their anticancer and other biological activities. psecommunity.orgnih.gov

In the development of 3-aroyl-1-arylpyrrole (ARAP) derivatives as tubulin polymerization inhibitors, SAR studies revealed that both the 1-phenyl ring and the 3-(3,4,5-trimethoxyphenyl)carbonyl moieties were essential for potent activity. nih.gov Substitutions on the 1-phenyl ring significantly influenced the inhibitory potency against both tubulin polymerization and cancer cell growth. For example, the introduction of a methyl or methoxy (B1213986) group at certain positions on the phenyl ring led to potent inhibitors. nih.gov

Similarly, in the study of pyrrolyl benzohydrazide derivatives as anticancer agents, SAR analysis indicated that the nature and position of the substituent on the benzohydrazide moiety played a critical role in their cytotoxic activity. psecommunity.org For instance, the presence of a tri-methoxy group on the hydrazone was found to enhance the antiproliferative action. rsc.org These SAR findings are instrumental in guiding the design of more effective and selective drug candidates.

Prodrug Design and Delivery Systems

The development of prodrugs and advanced drug delivery systems represents a promising strategy to enhance the therapeutic efficacy and reduce the toxicity of potent drug molecules. While specific examples of prodrugs based on this compound are not extensively detailed in the provided search results, the principles of prodrug design are applicable to this class of compounds.

The aldehyde functional group in this compound offers a potential site for modification to create prodrugs. For instance, it could be converted into an acetal (B89532) or a Schiff base that is stable under physiological conditions but is cleaved at the target site to release the active aldehyde. This approach could improve the pharmacokinetic properties of the parent compound, such as its solubility, stability, and targeted delivery.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. While specific DFT studies on 4-(1H-Pyrrol-1-yl)benzaldehyde are not extensively detailed in the public domain, the methodologies are well-established through research on analogous structures like 4-hydroxybenzaldehyde, 4-(Dimethylamino)benzaldehyde, and various pyrrole (B145914) derivatives. mdpi.comnih.govresearchgate.net

These studies typically involve optimizing the molecular geometry to find the most stable conformation. nih.govuwosh.edu From the optimized structure, various electronic properties are calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, providing insights into the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. mdpi.comnih.govaimspress.com For instance, a small HOMO-LUMO gap was calculated for 4-hydroxybenzaldehyde, indicating its potential for charge transfer and chemical reactivity. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. mdpi.comnih.gov These maps show electron-rich regions (typically in red) and electron-poor regions (in blue), which are crucial for understanding intermolecular interactions. mdpi.com For derivatives like 4-(Dimethylamino)benzaldehyde, DFT calculations have been used to analyze hyper-conjugative interactions, charge delocalization, and various thermodynamic parameters, providing a comprehensive understanding of the molecule's stability and electronic characteristics. nih.gov Similar computational approaches on pyrrole-containing hydrazones have been used to confirm product formation through the analysis of Electrophilic Charge Transfer (ECT) values. researchgate.net

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉NO | nih.gov |

| Molecular Weight | 171.19 g/mol | nih.gov |

| Monoisotopic Mass | 171.068413911 Da | nih.gov |

| XLogP3 | 2.5 | nih.gov |

| Topological Polar Surface Area (TPSA) | 22 Ų | nih.govechemi.com |

| Melting Point | 92-95°C | sigmaaldrich.com |

| Boiling Point | 306.7°C (Predicted) | echemi.com |

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to model the interaction between a ligand and a protein at the atomic level. This method, often followed by molecular dynamics simulations to assess the stability of the complex, is central to structure-based drug design.

Derivatives of this compound have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. These studies provide detailed information about the binding modes and key interactions within the active sites of target proteins.

For example, a series of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides were synthesized and evaluated as potential antitubercular agents. Molecular docking analyses showed that these compounds have binding interactions with the active sites of enoyl ACP reductase and dihydrofolate reductase (DHFR), two crucial enzymes in Mycobacterium tuberculosis. Similarly, related 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives were found to interact with key amino acid residues like ARG60, ARG32, and GLN28 in the DHFR active site.

In the context of anticancer research, new 1H-pyrrole derivatives were designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). Docking studies supported their antiproliferative activity by modeling their fit into the active sites of these kinases. Likewise, in the search for novel antivirals, derivatives of indeno[1,2-b]pyrrol-4(1H)-one, which share a core pyrrole structure, were docked into the main protease (Mpro) of SARS-CoV-2, with results indicating favorable inhibitory effects. echemi.com

A primary output of molecular docking simulations is a scoring function that estimates the binding affinity between the ligand and the protein. These scores, typically expressed in kcal/mol, help to rank potential ligands and prioritize them for synthesis and experimental testing. While a lower docking score generally indicates a better predicted binding affinity, these values are estimations.

For more accurate predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often employed after molecular dynamics simulations. In a study of 1,3,4-thiadiazole (B1197879) derivatives, which incorporate a benzaldehyde (B42025) moiety, a lead compound showed a high docking score of -8.9 kcal/mol and a MM-GBSA value of -31.5 kcal/mol when bound to the ADP-sugar pyrophosphatase target, NUDT5. aimspress.com This suggests a strong and stable binding interaction. aimspress.com Similarly, studies on estrogen-related receptor α (ERRα) inverse agonists used MM-GBSA to analyze the binding free energy, identifying key residues like Phe328 and Leu365 that contributed significantly to the binding activity.

Table 2: Examples of Molecular Docking Studies with Pyrrole Derivatives

| Derivative Class | Target Protein(s) | Key Finding |

|---|---|---|

| Pyrrolyl-benzohydrazides | Enoyl ACP Reductase, Dihydrofolate Reductase (DHFR) | Compounds showed dual inhibition with significant binding interactions in the active sites. |

| 1H-Pyrrole derivatives | EGFR, CDK2/Cyclin A1 | Docking supported the antiproliferative activity by showing good fit into kinase active sites. |

| Indeno[1,2-b]pyrrol-4(1H)-one derivatives | SARS-CoV-2 Main Protease (Mpro) | Docking results revealed favorable inhibitory effects against the viral protease. echemi.com |

QSAR (Quantitative Structure-Activity Relationship) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties or structural features) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds.

A QSAR study was conducted on a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives to understand the structural requirements for their anticancer activity against various human tumor cell lines. uni.lu Using the Orthogonal Projections to Latent Structure (OPLS) method, researchers generated predictive models that highlighted the molecular descriptors influencing the compounds' activity. uni.lu Such analyses are crucial for rational drug design, allowing for the optimization of lead compounds by modifying their structure to enhance the properties identified as being important for activity. uni.lu

General principles from other QSAR studies on heterocyclic compounds show that diuretic activity, for instance, can be correlated with descriptors like logP, molecular refractivity, dipole moment, and various energy values. researchgate.net These studies underscore the power of QSAR to guide the synthesis of more potent molecules by focusing on specific, quantifiable molecular properties. researchgate.net

Cheminformatics and Virtual Screening

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. Virtual screening is a key cheminformatics technique that involves the computational screening of large libraries of chemical structures to identify those most likely to bind to a specific biological target.

The molecular docking studies performed on derivatives of this compound are a form of structure-based virtual screening. This approach uses the three-dimensional structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity. This method is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-hydroxybenzaldehyde |

| 4-(Dimethylamino)benzaldehyde |

| N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivatives |

| Indeno[1,2-b]pyrrol-4(1H)-one |

| 1,3,4-Thiadiazole derivatives |

| N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides |

Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(1H-Pyrrol-1-yl)benzaldehyde, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR

The proton NMR (¹H NMR) spectrum of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyrrole (B145914) and benzene (B151609) rings, as well as the aldehydic proton, resonate at characteristic chemical shifts.

A representative ¹H NMR spectrum shows a singlet for the aldehydic proton. The protons of the pyrrole ring typically appear as triplets, and the protons of the disubstituted benzene ring often present as a set of doublets.

| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Reference |

| Aldehydic | ~9.9 | Singlet | researchgate.net |

| Benzene Ring | ~7.9, ~7.5 | Doublet | researchgate.net |

| Pyrrole Ring | ~7.1, ~6.4 | Triplet | researchgate.netjocpr.com |

This table is interactive. Click on the headers to sort the data.

¹³C NMR

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the aldehyde group is typically observed at a downfield chemical shift. The carbon atoms of the aromatic rings also have characteristic resonances.

| Carbon Type | Chemical Shift (δ) in ppm | Reference |

| Aldehydic Carbonyl | ~191 | mdpi.com |

| Aromatic Carbons | ~110-140 | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight and elemental composition of a compound.

For this compound, mass spectrometry confirms the molecular weight of the compound. The NIST Mass Spectrometry Data Center reports significant peaks at m/z values of 171, 170, and 115. nih.gov The molecular ion peak [M]+ is expected at an m/z corresponding to its molecular formula, C₁₁H₉NO.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. The exact mass of this compound has been determined by HRMS, further confirming its chemical formula. mdpi.com

| Technique | Observed m/z | Significance | Reference |

| MS | 171, 170, 115 | Molecular Ion and Fragments | nih.gov |

| HRMS | Confirms C₁₁H₉NO | Elemental Composition | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the aldehyde and aromatic functional groups.

Key vibrational frequencies observed in the IR spectrum include a strong absorption for the carbonyl (C=O) stretching of the aldehyde group, typically around 1700 cm⁻¹. The C-H stretching of the aromatic rings and the C=C stretching vibrations of the rings are also prominent features.

| Functional Group | Vibrational Frequency (cm⁻¹) | Reference |

| Aldehyde C=O Stretch | ~1634-1731 | jocpr.com |

| Aromatic C-H Stretch | ~2944 | jocpr.com |

| Aromatic C=C Stretch | ~1512-1598 | jocpr.com |

This table is interactive. Click on the headers to sort the data.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for synthesizing pyrrole-containing compounds is a significant area of ongoing research. rsc.org Traditional methods for creating substituted pyrroles, while effective, often have limitations that newer strategies aim to overcome. acs.org A primary focus for future research is the development of novel synthetic pathways for 4-(1H-Pyrrol-1-yl)benzaldehyde that are not only efficient but also adhere to the principles of green chemistry.

A significant challenge in some pyrrole (B145914) syntheses, such as the Paal-Knorr reaction, is the availability of the necessary starting materials, specifically substituted 1,4-dicarbonyl compounds. acs.org Future research will likely focus on developing methods that bypass the need for these precursors or create them from renewable sources. acs.org For instance, the use of 3-hydroxy-2-pyrones, which can be derived from renewable resources and act as masked 1,4-dicarbonyls, presents a sustainable route to N-substituted pyrrole carboxylic acid derivatives. acs.org These reactions can be carried out under solvent-free conditions or in environmentally friendly water-methanol solutions. acs.org

Another avenue of exploration is the use of photocatalysis and electrochemical methods. rsc.org These techniques are gaining attention as sustainable methodologies for organic synthesis and offer new ways to construct substituted pyrroles from various nitrogen-containing precursors. rsc.org The application of these methods to the synthesis of this compound could lead to more environmentally friendly and efficient production processes.

Furthermore, the development of one-pot, multi-component reactions is a continuing goal in synthetic chemistry. nih.gov These reactions, which combine multiple steps into a single procedure, can significantly improve efficiency and reduce waste. nih.gov Research into new catalytic systems, including the use of nanoparticles and heterogeneous catalysts, is expected to yield more effective one-pot syntheses for pyrrole derivatives. nih.gov

| Synthesis Method | Key Features | Potential Application to this compound |

| Paal-Knorr from 3-Hydroxy-2-pyrones | Utilizes renewable starting materials; can be performed solvent-free or in green solvents. acs.org | A sustainable route to the pyrrole ring of the target molecule. |

| Photocatalysis/Electrochemistry | Sustainable methodologies offering novel reaction pathways. rsc.org | Greener synthesis of the pyrrole moiety from diverse nitrogen precursors. rsc.org |

| One-Pot Multi-component Reactions | Increased efficiency and reduced waste through combined reaction steps. nih.gov | Streamlined synthesis of the entire this compound molecule. |

Development of Advanced Therapeutic Applications

The pyrrole nucleus is a privileged structure in medicinal chemistry, found in numerous natural products and therapeutic agents with a wide range of biological activities. rsc.orgsemanticscholar.org These activities include antiviral, anti-inflammatory, and anticancer properties. semanticscholar.orgnih.gov Similarly, benzaldehyde (B42025) derivatives are important intermediates in the synthesis of various pharmaceuticals. rjpn.org The combination of these two pharmacophores in this compound suggests a rich field for the development of advanced therapeutic applications.

Future research will likely focus on synthesizing and screening libraries of this compound derivatives to identify compounds with potent and selective biological activities. For example, derivatives of 3-aroyl-1-arylpyrrole have shown promise as inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov The introduction of different substituents on the phenyl ring of these compounds has been shown to significantly impact their activity. nih.gov A similar approach could be applied to derivatives of this compound to develop new anticancer agents.

Another promising area is the development of dual-action inhibitors. For instance, novel pyrrole derivatives have been designed as dual inhibitors of COX-2 and LOX, enzymes involved in inflammatory pathways. mdpi.com The creation of hybrid molecules that combine the structural features of this compound with other bioactive scaffolds, such as cinnamic acid, could lead to new multi-target agents for the treatment of complex diseases like chronic inflammation. mdpi.commdpi.com

The investigation of this compound derivatives as potential antitubercular and antibacterial agents is also a worthy pursuit. researchgate.net Nitrogen-containing heterocycles, including pyrroles, are valuable components of antibacterial drugs, and there is a continuous need for new compounds to combat bacterial resistance. researchgate.net The synthesis of hydrazide analogs and related heterocyclic systems derived from 4-(1H-pyrrol-1-yl)benzoic acid has already yielded compounds with promising antitubercular activity. researchgate.net

| Therapeutic Target | Rationale for this compound Derivatives | Example of Related Research |

| Cancer (Tubulin Polymerization) | The 3-aroyl-1-arylpyrrole scaffold shows potent inhibitory activity. nih.gov | Synthesis of ARAP derivatives with varying substituents on the phenyl ring to optimize anticancer effects. nih.gov |

| Inflammation (COX-2/LOX) | Pyrrole derivatives have been developed as dual inhibitors of inflammatory enzymes. mdpi.com | Creation of hybrid molecules combining the pyrrole-benzaldehyde (B8331489) core with other anti-inflammatory pharmacophores. mdpi.com |

| Bacterial Infections | Nitrogen heterocycles are key components of many antibacterial drugs. researchgate.net | Synthesis of hydrazides and other derivatives of 4-(1H-pyrrol-1-yl)benzoic acid to identify new antitubercular and antibacterial agents. researchgate.net |

Integration of Artificial Intelligence in Drug Discovery

The traditional drug discovery process is a long, expensive, and often inefficient endeavor. accscience.com However, the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by accelerating the identification and optimization of new drug candidates. accscience.combpasjournals.com For a compound like this compound, AI can play a crucial role in exploring its therapeutic potential and designing novel derivatives with improved properties.

Generative AI models can also be used to design novel molecules from scratch with desired pharmacological properties. accscience.com By learning the complex relationships between chemical structure and biological activity, these models can propose new derivatives of this compound that are optimized for potency, selectivity, and pharmacokinetic profiles. accscience.comnih.gov This approach can help overcome the challenges of designing highly targeted and effective drugs. accscience.com

Furthermore, AI and ML can be applied to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, as well as to optimize clinical trial design. nih.govnih.gov By identifying potential liabilities early in the drug discovery process, AI can help to reduce the high failure rate of compounds in clinical trials. accscience.com The application of these predictive models to derivatives of this compound would be a critical step in their development as therapeutic agents.

| AI/ML Application | Description | Relevance to this compound |

| Target Identification & Virtual Screening | Analyzing large datasets to identify drug targets and predict the activity of virtual compounds. accscience.comnih.gov | Rapidly screening virtual libraries of derivatives to identify promising therapeutic candidates. |

| Generative Molecular Design | Creating novel molecules with optimized properties using generative AI models. accscience.com | Designing new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. |

| ADMET & Clinical Trial Optimization | Predicting the pharmacokinetic and toxicity profiles of drug candidates and improving clinical trial success rates. nih.govnih.gov | De-risking the development of derivatives by identifying potential issues early on. |

Environmental and Sustainable Chemistry Perspectives

The chemical industry is increasingly under pressure to adopt more environmentally friendly and sustainable practices. marketresearchfuture.com This includes reducing the use of hazardous substances, minimizing waste generation, and improving energy efficiency. rjpn.orgunivpancasila.ac.id For the synthesis and application of this compound, a focus on green chemistry principles is essential for its long-term viability and responsible use.

Future research in this area will concentrate on developing greener synthetic routes for this compound and its derivatives. This involves the use of safer solvents, such as water or bio-based solvents, and the development of catalyst-free or recyclable catalytic systems. rjpn.orgnih.gov For example, the use of sodium dodecyl sulfate (B86663) (SDS) in water has been shown to be an effective and environmentally benign method for the synthesis of N-substituted pyrroles. researchgate.net The application of such micellar catalysis to the synthesis of this compound could significantly reduce its environmental impact.

The concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is another key principle of green chemistry. univpancasila.ac.id The development of synthetic methods that have high atom economy will be a priority for the production of this compound. This can be achieved through the design of reactions that minimize the formation of byproducts.

Beyond the synthesis, the environmental impact of the entire lifecycle of this compound and its derivatives needs to be considered. markwideresearch.com This includes their potential for bioaccumulation and toxicity to aquatic organisms. ontosight.ai Future research should include a thorough environmental risk assessment of these compounds to ensure their safe use and disposal. The development of biodegradable derivatives could also be a valuable long-term goal.

| Green Chemistry Principle | Application to this compound | Research Focus |

| Use of Safer Solvents | Replacing hazardous organic solvents with water or bio-based alternatives. rjpn.orgnih.gov | Developing water-based or micellar-catalyzed synthetic methods. researchgate.net |

| Catalysis | Employing catalyst-free reactions or using recyclable and non-toxic catalysts. rjpn.org | Investigating heterogeneous catalysts and biocatalysis for the synthesis. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. univpancasila.ac.id | Developing addition and cycloaddition reactions that minimize byproduct formation. |

| Lifecycle Assessment | Evaluating the environmental impact from synthesis to disposal. markwideresearch.comontosight.ai | Conducting ecotoxicity studies and exploring the design of biodegradable derivatives. |

Q & A

Basic: What synthetic routes are available for 4-(1H-Pyrrol-1-yl)benzaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or palladium-catalyzed cross-coupling. For NAS, outlines a procedure using 2-fluorobenzaldehyde, pyrrole, and K₂CO₃ in DMF at 150°C for 20 hours, yielding 93% product after extraction and purification. Critical parameters include:

- Temperature : Prolonged heating (>20 hours) may degrade the aldehyde group.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrole.

- Base : K₂CO₃ neutralizes HF byproduct, driving the reaction forward.

For palladium-catalyzed methods, describes using aryl halides and tert-butyl isocyanide with formate salts, achieving 56% yield. Optimization involves ligand selection (e.g., phosphine ligands) and stoichiometric control of the hydride donor .

Basic: What spectroscopic and chromatographic techniques validate the purity and structure of this compound?

Methodological Answer:

Key techniques include:

- ¹H NMR : The aldehyde proton appears as a singlet at δ ~10.0 ppm. Aromatic protons of the pyrrole and benzaldehyde moieties resonate between δ 6.7–7.6 ppm ( ).

- FTIR : A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group ( ).

- HPLC-UV : Derivatization with agents like 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions enables quantification via UV detection at 254 nm ( ).

- Elemental Analysis : Nitrogen content (~7.5–7.99%) verifies stoichiometric incorporation of pyrrole ( ).

Advanced: How does the pyrrole substituent influence the compound’s reactivity in forming heterocyclic derivatives?

Methodological Answer:

The electron-rich pyrrole ring enhances electrophilic substitution at the benzaldehyde para-position. demonstrates its use in synthesizing pyrazole-carbaldehyde derivatives via cyclocondensation with hydrazines. Key mechanistic insights:

- Nucleophilicity : Pyrrole’s nitrogen participates in hydrogen bonding, stabilizing intermediates.

- Steric Effects : Substituents on the pyrrole (e.g., methyl groups) alter reaction kinetics.

For example, microwave-assisted synthesis with cyanothioacetamide ( ) achieves 70–75% yields of fused pyrrolo-quinoline derivatives, highlighting the role of microwave irradiation in accelerating ring closure .

Advanced: How can discrepancies in crystallographic data for this compound derivatives be resolved?

Methodological Answer:

Discrepancies often arise from twinning, disorder, or poor diffraction quality. recommends using SHELXL for refinement:

- Twinning Analysis : Employ Hooft parameters or ROTAX for deconvoluting overlapping reflections.

- Disorder Modeling : Split positions for flexible pyrrole rings with occupancy refinement.

- High-Resolution Data : Synchrotron radiation (λ < 1 Å) improves anomalous scattering for heavy atoms.

For example, reports derivatives with melting points spanning 112–230°C, requiring careful temperature-controlled crystallization to avoid polymorphic inconsistencies .

Advanced: What structure-activity relationships (SAR) govern the biological activity of this compound derivatives?

Methodological Answer:

identifies the aldehyde group as critical for antimicrobial activity, likely via Schiff base formation with bacterial enzymes. SAR findings include:

- Electron-Withdrawing Groups : Derivatives with dichlorophenyl substituents (e.g., 4d ) show enhanced activity (MIC: 2 µg/mL against S. aureus).

- Methoxy Groups : Increased hydrophilicity (4g ) reduces cytotoxicity but improves solubility.

| Derivative | Substituent | Yield (%) | Melting Point (°C) | Key Activity |

|---|---|---|---|---|

| 4d | 2,4-Dichlorophenyl | 75 | 228–230 | Antimicrobial |

| 4g | 4-Methoxyphenyl | 70 | 112–114 | Cytotoxicity |

Mechanistic studies ( ) suggest inhibition of enoyl-ACP reductase via covalent binding .

Basic: How is this compound utilized in multicomponent reactions (MCRs)?

Methodological Answer:

The aldehyde group participates in MCRs like the Hantzsch dihydropyridine synthesis. details its reaction with ethyl acetoacetate and ammonium acetate in ethanol under reflux, forming dihydropyridine derivatives. Optimization includes:

- Catalyst : Piperidine (10 mol%) accelerates imine formation.

- Solvent : Ethanol balances polarity and boiling point (78°C).